Superior Inhibition of Gut Microbial Agmatinase (EcAGM) Compared to Metformin, Phenformin, and Buformin
Galegine demonstrates significantly higher potency as an inhibitor of E. coli agmatinase (EcAGM), a proposed gut microbial target of metformin, compared to metformin and its clinically used analogs. In an in vitro enzyme inhibition assay, galegine displayed an inhibition constant (Ki) of 0.007 mM. This potency is orders of magnitude greater than that of metformin (Ki = 1.0 mM), phenformin (Ki = 0.6 mM), and buformin (Ki = 0.1 mM) [1]. This finding indicates a distinct, high-affinity interaction between galegine and the bacterial enzyme that is not recapitulated by therapeutically used biguanides at comparable concentrations.
| Evidence Dimension | Inhibition constant (Ki) against E. coli agmatinase |
|---|---|
| Target Compound Data | Ki = 0.007 mM |
| Comparator Or Baseline | Metformin: Ki = 1.0 mM; Phenformin: Ki = 0.6 mM; Buformin: Ki = 0.1 mM |
| Quantified Difference | Galegine is 143-fold more potent than metformin, 86-fold more potent than phenformin, and 14-fold more potent than buformin. |
| Conditions | In vitro enzyme inhibition assay using purified E. coli agmatinase |
Why This Matters
This data is critical for researchers investigating metformin‘s gut-mediated mechanisms, as galegine serves as a more potent molecular probe to dissect agmatinase-dependent pathways and validates its unique target engagement profile distinct from biguanide analogs.
- [1] Pryor R, Norvaisas P, Marinos G, et al. Insights into the action of the pharmaceutical metformin: Targeted inhibition of the gut microbial enzyme agmatinase. iScience. 2024;27(2):108900. doi:10.1016/j.isci.2024.108900 View Source
